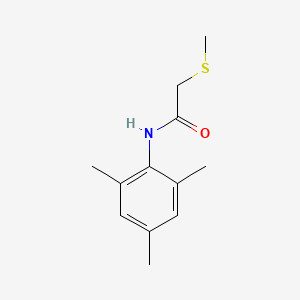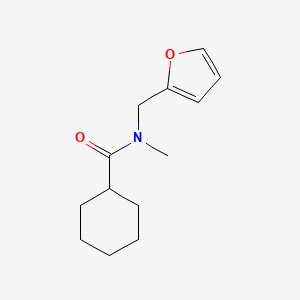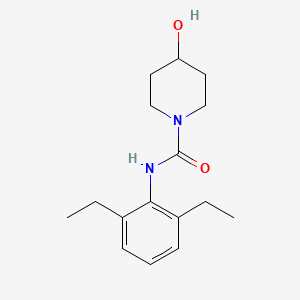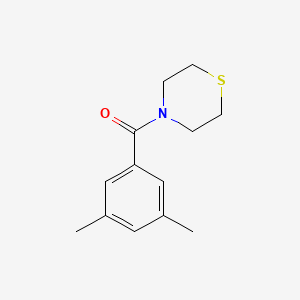
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTA or TMA-2, and it belongs to the family of substituted amphetamines. MTA has a complex molecular structure, and its synthesis requires specialized knowledge and techniques.
作用机制
MTA acts as a potent serotonin receptor agonist, affecting the 5-HT2A and 5-HT2C receptors. It also has a moderate affinity for dopamine and norepinephrine receptors. MTA's mechanism of action is similar to that of other substituted amphetamines, such as MDMA and LSD. MTA's effects on serotonin receptors are believed to be responsible for its therapeutic effects, including its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. MTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to promote neurogenesis. Additionally, MTA has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
MTA has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. Additionally, MTA's effects on dopamine and norepinephrine receptors make it a useful tool for studying the role of these neurotransmitters in various neurological disorders.
One limitation of MTA is that it has a complex molecular structure, making it difficult to synthesize. Additionally, MTA's effects on multiple neurotransmitter systems make it challenging to study the specific mechanisms underlying its therapeutic effects.
未来方向
There are several future directions for research on MTA. One direction is to study its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, future research could focus on elucidating the specific mechanisms underlying MTA's therapeutic effects and developing more efficient synthesis methods for MTA.
合成方法
The synthesis of MTA involves several steps and requires specialized knowledge and techniques. The first step involves the preparation of 2,4,6-trimethylphenylacetonitrile, which is then converted into the corresponding amide using thionyl chloride. The resulting amide is then reacted with methyl thiolacetate to yield MTA. The synthesis of MTA is a complex process, and it requires the use of specialized equipment and reagents. Therefore, it is essential to follow strict safety protocols during the synthesis process.
科学研究应用
MTA has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. MTA has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, MTA has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHVODKDRDYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)






![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)